Cyc065

Catalog No.
S527720
CAS No.
1070790-89-4
M.F
C21H31N7O
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyc065

CAS Number

1070790-89-4

Product Name

Cyc065

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N

SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

solubility

Soluble in DMSO, not in water

Synonyms

CYC065; CYC-065; CYC 065; Fadraciclib

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

The exact mass of the compound Cyc065 is 397.259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fadraciclib (CYC065) is a small molecule designed to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation and transcriptional control. Its chemical formula is C21H31N7OC_{21}H_{31}N_{7}O with an average molecular weight of approximately 397.53 g/mol . CYC065 was developed from the aminopurine scaffold of seliciclib and exhibits improved potency and selectivity for its targets compared to earlier compounds .

CYC065 functions through the inhibition of cyclin-dependent kinases, particularly CDK2 and CDK9. The compound's mechanism involves blocking the phosphorylation of substrates critical for cell cycle progression and transcriptional regulation. For instance, it decreases levels of phosphorylated RNA polymerase II at serine 2 of the C-terminal domain, which is essential for transcriptional elongation . The IC50 values indicate that CYC065 is significantly more potent than its predecessor seliciclib, with values of 4.5 nmol/L for CDK2 and 26 nmol/L for CDK9 .

CYC065 has demonstrated substantial anti-cancer activity across various cancer types. It induces apoptosis in cancer cells by promoting anaphase catastrophe—a process where excessive centrosomes lead to multipolar cell division and subsequent cell death . The compound has been shown to effectively target cancers such as breast cancer, lung cancer, and acute myeloid leukemia by downregulating pro-survival proteins like Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein .

The synthesis of CYC065 involves a multi-step process that optimizes the aminopurine scaffold to enhance selectivity and metabolic stability. The synthetic route includes modifications that improve the compound's pharmacokinetic properties while maintaining its inhibitory effects on cyclin-dependent kinases. Specific details about the synthetic pathway are documented in research articles focusing on its development from earlier compounds like seliciclib .

CYC065 is currently under investigation in clinical trials for various hematological malignancies and solid tumors. Notably, it is being evaluated for its efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia . Its ability to cross the blood-brain barrier also positions it as a potential therapeutic agent for brain tumors like glioblastoma multiforme .

Studies have shown that CYC065 interacts selectively with cyclin-dependent kinases while exhibiting minimal activity against non-CDK enzymes. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy. The compound has been profiled against a panel of 256 kinases to establish its specificity . Additionally, interaction studies have indicated that CYC065 can synergistically enhance the effects of other anti-cancer agents when used in combination therapies .

CYC065 can be compared with several other cyclin-dependent kinase inhibitors:

Compound NameTarget KinasesIC50 Values (nmol/L)Unique Features
SeliciclibCDK2, CDK7, CDK926.6First-generation compound; less selective
DinaciclibCDK1, CDK2, CDK5~10Broad-spectrum CDK inhibitor
AlvocidibCDK9~260Primarily targets transcriptional CDKs
RoscovitineCDK2~1000Early-stage inhibitor; less effective

CYC065 stands out due to its enhanced potency against CDK2 and CDK9 while maintaining high selectivity across the kinome compared to these similar compounds . Its ability to induce anaphase catastrophe further differentiates it as a promising candidate in cancer therapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

397.25900864 g/mol

Monoisotopic Mass

397.25900864 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YET2XNU791

Other CAS

1070790-89-4

Wikipedia

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol

Dates

Last modified: 08-15-2023
Note: structure was from Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy

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